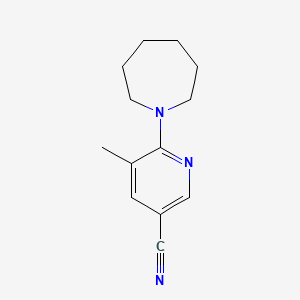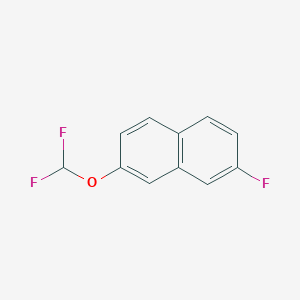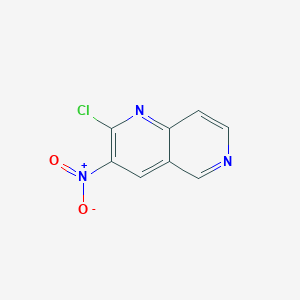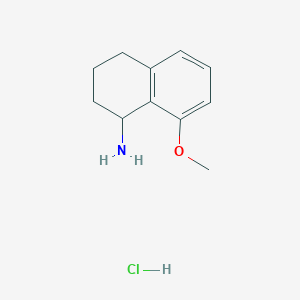
6-(Azepan-1-yl)-5-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azepan-1-yl)-5-methylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with an azepane ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with azepane under specific conditions. One common method includes:
Starting Materials: 5-methylnicotinonitrile and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the azepane, which then nucleophilically attacks the 5-methylnicotinonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Optimization of Reaction Conditions: Scaling up the reaction while ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Azepan-1-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the azepane or nitrile moieties.
Applications De Recherche Scientifique
6-(Azepan-1-yl)-5-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Industrial Applications: It can be utilized in the development of new catalysts or as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 6-(Azepan-1-yl)-5-methylnicotinonitrile depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins.
Chemical Reactivity: The azepane ring and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Azepan-1-yl)-5-nitro-N~2~-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine: This compound features a similar azepane ring but with different substituents, leading to distinct chemical and biological properties.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Another compound with an azepane ring, studied for its potential as an HIV-1 inhibitor.
Uniqueness
6-(Azepan-1-yl)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical reactivity and potential biological activity. Its combination of an azepane ring and a nitrile group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
6-(azepan-1-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-11-8-12(9-14)10-15-13(11)16-6-4-2-3-5-7-16/h8,10H,2-7H2,1H3 |
Clé InChI |
GWDBMTIJQSHKBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCCCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)





![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)






![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)
